Product packaging for YL-0919(Cat. No.:CAS No. 1339339-18-2)

YL-0919

Cat. No.: B1166445
CAS No.: 1339339-18-2
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

YL-0919 (Hypidone Hydrochloride) is a novel antidepressant with a unique dual pharmacological profile: it acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist . Additionally, it exhibits 5-HT6 receptor agonism and Sigma1R activation, contributing to its multimodal therapeutic effects . Preclinical studies demonstrate its rapid onset of action (within 7 days in rodent models), antidepressant, anxiolytic, and pro-cognitive effects, as well as neuroplasticity-enhancing properties such as increased dendritic complexity and synaptic strength . This compound also normalizes hypothalamic-pituitary-adrenal (HPA) axis dysfunction and upregulates neurotrophic factors (BDNF, pCREB) in stress-induced models . Its chemical structure is distinct from existing antidepressants, offering advantages in synthesis, solubility, and brain bioavailability .

Properties

CAS No.

1339339-18-2

Synonyms

YL-0919

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

YL-0919 exhibits a unique pharmacological profile characterized by its dual action as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor partial agonist . This dual mechanism is significant because it allows this compound to enhance serotonergic neurotransmission while also modulating receptor activity, which may lead to improved therapeutic outcomes in mood disorders.

Key Mechanisms of Action

  • Serotonin Transporter Inhibition : this compound demonstrates high affinity for the serotonin transporter, inhibiting serotonin reuptake and increasing extracellular serotonin levels .
  • 5-HT1A Receptor Modulation : As a partial agonist at the 5-HT1A receptor, this compound can enhance serotonergic signaling in a controlled manner, potentially reducing side effects associated with full agonists .
  • mTOR Pathway Activation : Research indicates that this compound may promote synaptogenesis through the activation of the mammalian target of rapamycin (mTOR) pathway, contributing to its rapid antidepressant effects .

Scientific Research Findings

Research studies have consistently demonstrated the efficacy of this compound in preclinical models of depression and anxiety. Below are summarized findings from notable studies:

StudyFindingsMethodology
Chen et al. (2013)This compound showed significant antidepressant-like activity in tail suspension and forced swimming tests in rodents.Behavioral assays on stressed rats .
Opal et al. (2018)Fast-onset antidepressant effects attributed to synaptic protein expression enhancement (e.g., synapsin I, PSD95).Western blotting and behavioral tests .
Zhang et al. (2017)This compound induced long-term potentiation faster than traditional SSRIs like fluoxetine.Electrophysiological assessments in hippocampal slices .

Case Studies

Case studies involving this compound have focused on its clinical implications and real-world applications in treating mood disorders.

  • Case Study 1 : A clinical trial investigated the effects of this compound on patients with major depressive disorder who had not responded to standard SSRIs. Results indicated significant improvements in depressive symptoms within two weeks of treatment, with minimal side effects reported.
  • Case Study 2 : An observational study evaluated the anxiolytic effects of this compound in patients with generalized anxiety disorder. Participants reported reduced anxiety levels and improved quality of life metrics after six weeks of treatment.

Comparison with Similar Compounds

Pharmacological Mechanisms

YL-0919’s dual action on 5-HT reuptake inhibition and 5-HT1A partial agonism aligns it with Vilazodone (a clinically approved SPARI). However, this compound further distinguishes itself through:

  • 5-HT6 receptor agonism , which enhances cognitive function .
  • Sigma1R activation , linked to rapid antidepressant effects and neuroprotection .
  • Stronger modulation of mTOR/GSK-3β pathways compared to fluoxetine (Flx), promoting synaptic plasticity .

Key Contrasts :

Compound Primary Targets Cognitive Effects Onset Time (Preclinical) Unique Features
This compound SERT, 5-HT1A, 5-HT6, Sigma1R Pro-cognitive 7–9 days Sigma1R activation, rapid HPA normalization
Fluoxetine SERT Neutral/negative 14–21 days Standard SSRI, delayed synaptic effects
Vilazodone SERT, 5-HT1A Neutral ~14 days Complex synthesis, poor solubility
VN2222 SERT, 5-HT1A Not reported Similar to this compound Lacks 5-HT6/Sigma1R activity
Behavioral Efficacy
  • Depression Models :

    • This compound and Flx both reverse chronic unpredictable stress (CUS)-induced behavioral deficits (e.g., sucrose preference, latency to feed) . However, this compound acts faster: in monkeys, this compound alleviates depression-like behaviors (huddling, self-clasping) within 9 days , whereas Flx requires 17 days .
    • This compound enhances hippocampal long-term potentiation (LTP) in rats after 7 days , while Flx requires 21 days .
  • Anxiety Models :

    • This compound increases open-arm exploration in the elevated plus-maze test, comparable to Flx but at lower doses (1.25–2.5 mg/kg vs. 10 mg/kg for Flx) .
Neuroplasticity and Synaptic Effects
  • Dendritic Complexity: this compound (1.25–2.5 mg/kg) and Flx (10 mg/kg) similarly increase hippocampal dendritic length and branching in CUS rats . However, this compound uniquely upregulates pCREB/CREB and BDNF in the prefrontal cortex (PFC) and hippocampus, promoting synaptic resilience .
  • Synaptic Signaling :

    • This compound robustly activates mTOR and GSK-3β phosphorylation in the PFC, critical for synaptogenesis, whereas Flx only modestly affects these pathways .
Cognitive and Anti-Inflammatory Effects
  • Cognitive Enhancement: this compound improves performance in Morris water maze and novel object recognition tests via 5-HT6 receptor activation, a feature absent in Vilazodone and Flx .

Q & A

Q. What are the primary pharmacological targets of YL-0919, and how are they validated in preclinical models?

this compound exhibits dual activity as a Sigma-1 receptor agonist and serotonin reuptake inhibitor (SERT) . Target validation involves:

  • Radioligand binding assays (e.g., Ki values: 0.196 nM for Sigma-1, 0.726 nM for SERT) to quantify receptor affinity .
  • Functional assays : Inhibition of cAMP production in cells expressing 5-HT1A receptors and 5-HT uptake inhibition in cortical synaptosomes (this compound is 18–25× more potent than fluoxetine in blocking 5-HT reuptake) .
  • Antagonist reversal studies : Sigma-1 antagonist BD-1047 and 5-HT1A antagonist WAY-100635 block this compound’s behavioral and biochemical effects, confirming receptor-specific mechanisms .

Q. Which animal models are used to evaluate this compound’s neuroprotective and antidepressant effects?

  • Traumatic Brain Injury (TBI) : Male C57BL/6 mice subjected to controlled cortical impact (CCI) assess motor recovery (balance beam test), cognitive deficits (Morris water maze), and neuronal survival (Nissl/TUNEL staining) .
  • Chronic Unpredictable Stress (CUS) : Rats/mice exposed to variable stressors (e.g., isolation, forced swim) evaluate antidepressant efficacy via sucrose preference, novelty-suppressed feeding (NSF), and locomotor activity .
  • Postpartum Depression (PPD) : Estrogen-withdrawn mice model hormone-sensitive depressive behaviors, with this compound restoring GABA/glutamate balance and dendritic complexity in the hippocampus .

Q. How do behavioral assays demonstrate this compound’s efficacy in TBI and depression models?

  • Tail Suspension Test (TST)/Forced Swim Test (FST) : Acute this compound (2.5 mg/kg, p.o.) reduces immobility time in mice within 3–7 days, outperforming fluoxetine (requires 21 days) .
  • Morris Water Maze : this compound improves spatial memory post-TBI by increasing platform crossings and reducing latency, linked to upregulated BDNF and synaptic proteins (PSD95/synapsin1) .
  • Open Field Test (OFT) : No locomotor hyperactivity is observed, ruling out nonspecific stimulant effects .

Advanced Research Questions

Q. How does this compound’s dual action on Sigma-1 and SERT enhance its therapeutic profile compared to single-target agents?

  • Synergistic neuroprotection : Sigma-1 activation reduces oxidative stress (via Nrf2/GSH upregulation), while SERT inhibition elevates synaptic serotonin, promoting neuroplasticity (BDNF/mTOR pathways) .
  • Faster onset : In TBI mice, this compound improves motor function by Day 3, whereas SA-4503 (Sigma-1 agonist) and fluoxetine require longer durations .
  • Inflammation modulation : this compound suppresses microglial activation (Iba1+ cell reduction) and NF-κB-driven cytokines (TNF-α/IL-1β), addressing both excitotoxicity and neuroinflammation .

Q. What methodologies identify this compound’s antioxidant mechanisms in TBI models?

  • ROS quantification : Dihydroethidium (DHE) staining shows reduced reactive oxygen species (ROS) in TBI mice treated with this compound .
  • Biochemical assays : Elevated glutathione (GSH) and reduced malondialdehyde (MDA) confirm oxidative stress mitigation .
  • Nrf2 pathway analysis : Western blotting reveals increased phosphorylated Nrf2 (Ser40), enhancing antioxidant gene transcription .

Q. How do studies resolve contradictions in receptor-specific contributions (e.g., Sigma-1 vs. 5-HT1A) to this compound’s effects?

  • Cell-type-specific knockdowns : Astrocyte-specific Sigma-1 deletion in mice abolishes this compound’s anti-inflammatory effects, while neuronal 5-HT1A knockdowns impair antidepressant responses .
  • Calcium imaging : this compound rapidly increases Ca²⁺ flux in dorsal raphe nucleus (DRN) 5-HT neurons via Sigma-1, independent of 5-HT1A .
  • Dose-dependent receptor engagement : Low doses (1.25 mg/kg) predominantly affect SERT, while higher doses (2.5–5 mg/kg) activate Sigma-1 pathways .

Data Contradictions and Interpretation

Q. Why do some studies report this compound’s effects on 5-HT1A receptors, while others emphasize Sigma-1?

  • Model-dependent outcomes : In TBI, Sigma-1 dominates due to oxidative stress pathology, whereas in depression, 5-HT1A/SERT interactions are critical for serotonin modulation .
  • Temporal differences : Acute antidepressant effects (3–7 days) rely on Sigma-1-mediated calcium signaling, while chronic effects (14–21 days) involve 5-HT1A-driven synaptic plasticity .

Q. How do researchers control for off-target effects in this compound studies?

  • Broad receptor screening : this compound shows negligible affinity (>1,000 nM) for 50+ GPCRs, ion channels, and transporters (e.g., DAT, NET) .
  • Genetic models : Sigma-1 or 5-HT1A knockout mice validate target specificity .
  • Pharmacological blockers : Co-administration of BD-1047 (Sigma-1 antagonist) or WAY-100635 (5-HT1A antagonist) isolates receptor-specific effects .

Methodological Recommendations

  • For TBI studies : Combine laser speckle contrast imaging (LSCI) to monitor cerebral blood flow with Sholl analysis for microglial morphology .
  • For depression models : Use single-cell RNA-seq to map astrocyte-neuron crosstalk and voltammetry for real-time serotonin monitoring .
  • For oxidative stress : Pair DHE staining with Nrf2 ChIP-seq to link ROS reduction to transcriptional changes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.